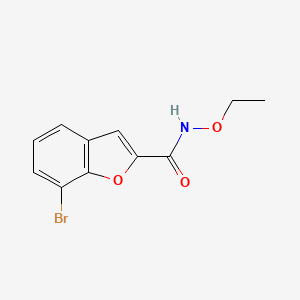

7-Bromo-N-ethoxybenzofuran-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO3 |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

7-bromo-N-ethoxy-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C11H10BrNO3/c1-2-15-13-11(14)9-6-7-4-3-5-8(12)10(7)16-9/h3-6H,2H2,1H3,(H,13,14) |

InChI Key |

VAEVMIFGQGWLRL-UHFFFAOYSA-N |

Canonical SMILES |

CCONC(=O)C1=CC2=C(O1)C(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo N Ethoxybenzofuran 2 Carboxamide and Its Analogues

Strategies for Benzofuran (B130515) Ring System Construction

The construction of the benzofuran ring is a pivotal step in the synthesis of a wide array of biologically active compounds and functional materials. The methodologies to achieve this can be broadly categorized into cyclization approaches, where the heterocyclic ring is formed through intramolecular bond formation, and directed C-H functionalization, which offers a more direct route to introduce complexity to the benzofuran core.

Cyclization Approaches for Benzofuran Core Formation

Cyclization reactions are a cornerstone of heterocyclic chemistry and provide robust and versatile methods for the synthesis of the benzofuran nucleus. These strategies typically involve the formation of a key C-C or C-O bond to close the furan (B31954) ring onto the benzene (B151609) scaffold.

A direct and convenient route for the synthesis of substituted benzofurans involves the condensation of phenols with α-haloketones. nih.gov This method, promoted by a Lewis acid such as titanium tetrachloride, combines a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration in a single step. nih.gov While the broader reaction involves various phenols, the use of ortho-hydroxyacetophenone derivatives as starting materials allows for the introduction of an acetyl group at the 2-position of the final benzofuran, which can be a useful handle for further functionalization.

The reaction is typically carried out under a nitrogen atmosphere in a suitable solvent like 2,2,2-trifluoroethanol. The phenol (B47542) is treated with titanium tetrachloride, followed by the dropwise addition of the α-haloketone. nih.gov The reaction mixture is then refluxed until completion. This one-pot synthesis provides a straightforward pathway to functionalized benzofurans with good yields.

Table 1: Synthesis of Benzofurans from Phenols and α-Haloketones

| Phenol Reactant | α-Haloketone | Product | Yield (%) |

|---|---|---|---|

| 2-Naphthol | 2-Chloroacetone | 2-Methylnaphtho[2,1-b]furan | 85 |

| 4-Methylphenol | 2-Chlorocyclohexanone | 6-Methyl-1,2,3,4-tetrahydrodibenzofuran | 92 |

| 4-Methoxyphenol | 2-Chlorocyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrodibenzofuran | 95 |

The synthesis of nitro-substituted benzofurans can be achieved through the cyclization of 2-(2-formylphenoxy)alkanoic acids. This methodology is particularly useful for introducing a nitro group onto the benzene ring of the benzofuran scaffold. The starting 2-(2-formyl-4-nitrophenoxy)alkanoic acids can be prepared from the corresponding nitrophenol and an appropriate α-bromoalkanoic acid ester, followed by hydrolysis.

The cyclization of these precursors to form 2-alkyl-5-nitrobenzofurans can be accomplished under various conditions, often involving dehydration promoted by acetic anhydride (B1165640) and sodium acetate (B1210297). icm.edu.pl This intramolecular condensation reaction proceeds via the formation of an enol acetate intermediate, which then undergoes cyclization and elimination to afford the benzofuran ring. The yields of this reaction are generally moderate to good, providing a reliable method for the synthesis of this class of compounds.

The Perkin rearrangement is a classic method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. nih.govdrugfuture.comwikipedia.org This reaction involves a coumarin-benzofuran ring contraction, initiated by a base-catalyzed ring fission of the lactone in the 3-halocoumarin. nih.govfao.org The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring. nih.gov

Traditionally, this rearrangement is carried out by refluxing the 3-halocoumarin with a base, such as sodium hydroxide (B78521) in ethanol, for several hours. nih.gov More recently, microwave-assisted conditions have been shown to significantly reduce reaction times to mere minutes while maintaining high yields. nih.gov The reaction is versatile and tolerates a range of substituents on the coumarin (B35378) starting material.

Table 2: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

| 3-Bromocoumarin Derivative | Product (Benzofuran-2-carboxylic acid) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 3-Bromocoumarin | Benzofuran-2-carboxylic acid | 5 | 98 |

| 6-Bromo-3-bromocoumarin | 5-Bromobenzofuran-2-carboxylic acid | 5 | 97 |

| 3,6,8-Tribromocoumarin | 5,7-Dibromobenzofuran-2-carboxylic acid | 5 | 96 |

The McMurry reaction, a reductive coupling of two carbonyl groups using a low-valent titanium species, offers a powerful tool for the synthesis of alkenes and has been adapted for the construction of benzofurans. jocpr.comwikipedia.org Ketoesters derived from the acylation of o-hydroxyacetophenones can undergo intramolecular cyclization in the presence of low-valent titanium to yield benzofurans. jocpr.com

The low-valent titanium reagent is typically generated in situ from titanium trichloride (B1173362) and a reducing agent like zinc powder in a solvent such as refluxing THF. jocpr.comwikipedia.org The oxophilicity of the low-valent titanium promotes the deoxygenation of the carbonyl groups, leading to the formation of the furan ring. wikipedia.org This method is particularly useful for the synthesis of highly substituted benzofurans. jocpr.com The reaction proceeds under heterogeneous conditions due to the insolubility of the titanium reagent. nih.gov

Directed C–H Functionalization for Benzofuran Scaffold Generation

In recent years, directed C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, including benzofurans. researchgate.net These methods avoid the need for pre-functionalized starting materials and allow for the direct formation of C-C or C-O bonds at specific positions of an aromatic ring, guided by a directing group. Transition metal catalysts, particularly palladium and rhodium, have been extensively employed in these transformations.

Palladium-catalyzed C-H functionalization has been successfully applied to the synthesis of benzofurans from simple phenols and alkynes. organic-chemistry.org In one approach, the addition of phenols to bromoalkynes generates (Z)-2-bromovinyl phenyl ethers, which then undergo an intramolecular palladium-catalyzed direct C-H bond functionalization to afford 2-substituted benzofurans in good yields. organic-chemistry.org Another strategy involves a palladium-catalyzed tandem C-H functionalization/cyclization of benzoquinones with terminal alkynes to produce 5-hydroxybenzofuran derivatives. nih.gov

Rhodium-catalyzed C-H activation has also proven to be a versatile tool for benzofuran synthesis. acs.orgnih.govacs.orgresearchgate.net For instance, rhodium(III)-catalyzed annulation of N-phenoxyacetamides with ynones via successive double C-H bond activations can generate complex indenols bearing a benzofuran unit. nih.govacs.orgresearchgate.net These reactions often proceed under mild conditions and exhibit high regioselectivity. nih.govacs.org

Table 3: Transition-Metal Catalyzed C-H Functionalization for Benzofuran Synthesis

| Catalyst | Reactant 1 | Reactant 2 | Product Type |

|---|---|---|---|

| Palladium(II) acetate | Benzoquinone | Terminal alkyne | 2,3-Disubstituted 5-hydroxybenzofuran |

| Palladium on carbon | ortho-Alkenylphenol | - | Substituted benzofuran |

Positional Introduction and Derivatization of the Bromine Moiety

The introduction of a bromine atom at a specific position on the benzofuran ring is a critical step in the synthesis of 7-Bromo-N-ethoxybenzofuran-2-carboxamide. The location of the bromine is not arbitrary; it is strategically placed to act as a versatile handle for creating a diverse range of chemical analogues through subsequent functionalization reactions.

Achieving regioselectivity in the bromination of benzofuran is a significant synthetic challenge due to the multiple reactive sites on the heterocyclic system. The outcome of the bromination—whether substitution on the benzene ring or addition to the furan ring's double bond—is highly dependent on the reaction conditions and the reagents employed. clockss.org Research has demonstrated that by carefully selecting solvents and bromide salts, it is possible to direct the bromination to specific positions. clockss.orgresearchgate.net For instance, electro-bromination of benzofuran in a medium of AcOH/H2O (100/1) with NH4Br can lead to substitution at the C5-position, eventually yielding 5,7-dibromobenzofuran. clockss.orgresearchgate.net Conversely, using different conditions, such as electrolysis in CH2Cl2/H2O, can result in the addition of bromine across the 2,3-double bond. clockss.org

The choice of brominating agent is paramount in controlling the regioselectivity of the reaction. N-Bromosuccinimide (NBS) and elemental bromine (Br2) are common reagents used for this purpose, each with distinct reactivity profiles. wikipedia.orgorganic-chemistry.org

NBS is a versatile reagent often used for radical substitution, as well as electrophilic addition and substitution reactions. wikipedia.orgmissouri.edu In the context of aromatic compounds, including electron-rich heterocycles like benzofuran, NBS can act as an effective electrophilic brominating agent. missouri.eduyoutube.com The reaction is often performed in a suitable solvent, and for electrophilic aromatic substitution, a catalytic amount of acid may be employed to enhance the electrophilicity of the bromine. youtube.com

Elemental bromine (Br2), often in a solvent like acetic acid, is another common choice. However, its reaction with benzofuran can be less selective, potentially leading to a mixture of products, including addition products like 2,3-dibromo-2,3-dihydrobenzofuran. clockss.org The conditions must be finely tuned to favor aromatic substitution over addition. The table below summarizes typical conditions for these reagents.

| Reagent | Typical Conditions | Outcome on Benzofuran Core |

| N-Bromosuccinimide (NBS) | Inert solvent (e.g., CCl4, acetonitrile), often with a radical initiator (AIBN) for allylic/benzylic positions or acid catalyst for aromatic substitution. wikipedia.orgyoutube.com | Can achieve selective bromination on the aromatic ring. missouri.edu |

| Bromine (Br2) | Acetic acid solvent. clockss.org | Can lead to a mixture of substitution and addition products depending on conditions. clockss.org |

| Electro-bromination | NH4Br in AcOH/H2O (100/1). clockss.orgresearchgate.net | Regioselective substitution at C5 and C7 positions. clockss.orgresearchgate.net |

Kinetic studies on the bromination of benzofuran and its derivatives in acetic acid have provided insight into the reaction mechanism. researchgate.net The reaction is understood to proceed via an electrophilic attack of bromine on the benzofuran ring. Analysis of substituent effects on the reaction rate indicates that the electronic effects are transmitted through the heterocyclic system, influencing the reactivity. researchgate.net The transition state of the reaction is believed to resemble a cyclic bromonium ion intermediate, which is formed by the electrophilic bromine attacking the 2-position of the furan ring, followed by the formation of the addition product. researchgate.net

Further mechanistic investigations involving different brominating agents, such as phenyltrimethylammonium (B184261) tribromide (PTT), have also been conducted. jocpr.comresearchgate.net These studies typically show a first-order kinetic dependence with respect to the benzofuran substrate. jocpr.com The mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich benzofuran ring, leading to the substitution product. researchgate.net

The bromine atom, once introduced onto the benzofuran skeleton, serves as a highly valuable functional group for synthetic diversification. nih.gov It is an excellent leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org This versatility allows for the synthesis of a wide array of analogues from a common brominated intermediate.

Common transformations involving the bromo-substituent include:

Palladium-catalyzed cross-coupling reactions: This includes well-known reactions such as the Suzuki, Sonogashira, and Negishi couplings, which allow for the introduction of aryl, alkynyl, and alkyl groups, respectively. nih.govrsc.org For instance, 2-substituted 3-bromobenzofurans can undergo regioselective Sonogashira and Negishi cross-coupling at the C-2 position. researchgate.net

Halogen-metal exchange: The bromine atom can be readily exchanged with a metal, typically lithium, by treatment with an organolithium reagent. This creates a nucleophilic benzofuranyl-lithium species that can react with various electrophiles to introduce new functional groups. rsc.org

Nickel-catalyzed couplings: Reactions like the Kumada cross-coupling, which pairs an organomagnesium reagent (Grignard reagent) with the bromo-benzofuran, are also effective for forming new C-C bonds. researchgate.netrsc.org

This strategic use of bromine allows chemists to build molecular complexity and systematically modify the structure to explore structure-activity relationships in medicinal chemistry contexts. nih.govnih.gov

Regioselective Bromination Techniques for Benzofuran Systems

Formation of the N-Ethoxycarboxamide Functionality

The final key structural element of the target molecule is the N-ethoxycarboxamide group at the 2-position of the benzofuran ring. This functionality is constructed by forming a stable amide bond between the 2-carboxyl group of the benzofuran core and N-ethoxyamine.

Amide bond formation is one of the most fundamental reactions in organic synthesis. nih.gov The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. libretexts.org This is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group. youtube.comlibretexts.org

A common and effective method involves a two-step process:

Activation of the Carboxylic Acid: The benzofuran-2-carboxylic acid is first converted into a more reactive acyl derivative. A standard method is the formation of an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. libretexts.orgpressbooks.pub

Reaction with the Amine: The resulting highly reactive acid chloride is then treated with the desired amine, in this case, N-ethoxyamine, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. libretexts.org

Alternatively, a wide variety of coupling reagents can facilitate the direct amidation of the carboxylic acid without isolating the acid chloride intermediate. nih.gov These reagents activate the carboxylic acid in situ to promote the reaction with the amine.

The table below lists common reagents used for this transformation.

| Method | Reagent(s) | Description |

| Acid Chloride Formation | Thionyl chloride (SOCl2), Oxalyl chloride ((COCl)2) | Converts the carboxylic acid to a highly reactive acid chloride, which then readily reacts with the amine. libretexts.orgpressbooks.pub |

| Carbodiimide Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), Dicyclohexylcarbodiimide (DCC) | These reagents activate the carboxylic acid. Additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or 4-Dimethylaminopyridine (B28879) (DMAP) are often used to improve efficiency and suppress side reactions. nih.gov |

| Other Coupling Reagents | HATU, BOPCl | Various proprietary and common reagents exist that promote efficient amide bond formation under mild conditions. nih.gov |

The choice of method depends on factors such as the stability of the starting materials, the desired reaction conditions, and the scale of the synthesis. For a substrate like a substituted benzofuran-2-carboxylic acid, a coupling reagent like EDC with HOBt often provides a mild and efficient route to the desired N-ethoxycarboxamide. nih.gov

Carboxamide Bond Formation via Amidation Reactions

Amidation of Benzofuran-2-carboxylic Acid Derivatives with Ethoxyamine Precursors

The direct amidation of a benzofuran-2-carboxylic acid derivative, such as 7-bromobenzofuran-2-carboxylic acid, with an ethoxyamine precursor is a primary method for the synthesis of the target compound. This reaction involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the ethoxyamine. The process typically requires a coupling agent to form a more reactive intermediate, such as an active ester or an acyl halide, which then readily reacts with the amine. bachem.com

The general scheme for this transformation is as follows: Activation of the carboxylic acid. Nucleophilic addition of ethoxyamine. Formation of the amide bond.

This method's efficiency is highly dependent on the choice of activating agent and reaction conditions, which are tailored to maximize yield and minimize side reactions.

Utilization of Peptide Coupling Reagents (e.g., EDCI/HOBt, DCC, HATU)

To facilitate the amidation reaction, a variety of peptide coupling reagents are employed. These reagents are designed to promote the formation of amide bonds efficiently and with minimal side products, particularly reducing the risk of racemization when chiral centers are present. bachem.comuni-kiel.de

Commonly used peptide coupling reagents include:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. peptide.comresearchgate.net The byproduct of DCC, dicyclohexylurea, is poorly soluble in many organic solvents, which can simplify purification. peptide.com

Uronium/Aminium Salts : Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly effective. peptide.comwikipedia.org HATU, when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), is particularly efficient for forming amide bonds from carboxylic acids. wikipedia.orgchemrxiv.orgsemanticscholar.orgapexbt.com

The choice of coupling reagent and additives is critical and depends on the specific substrates and desired reaction conditions. For the synthesis of N-substituted benzofuran-2-carboxamides, HATU has been shown to be an effective coupling agent. nih.govchemrxiv.org

Table 1: Common Peptide Coupling Reagents and Additives

| Reagent/Additive | Full Name | Class | Key Features |

|---|---|---|---|

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble byproducts, useful for aqueous extractions. peptide.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Insoluble urea (B33335) byproduct simplifies purification. peptide.com |

| HOBt | 1-Hydroxybenzotriazole | Additive | Minimizes racemization when used with carbodiimides. uni-kiel.depeptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | Highly efficient, often used with DIPEA. nih.govwikipedia.org |

| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective for sterically hindered couplings. bachem.com |

Advanced Transamidation Strategies for N-Substituted Carboxamides

Transamidation, the exchange of an amine moiety in an amide, offers an alternative route to synthesize new amides. nih.gov This strategy can be particularly useful for diversifying a common amide intermediate. Direct transamidation is challenging due to the stability of the amide bond, thus requiring activation of the starting amide. nih.gov

Development and Application of N-Acyl-Boc-Carbamate Intermediates

A modern and efficient transamidation protocol involves the in-situ formation of an N-acyl-Boc-carbamate intermediate. nih.gov This strategy has been successfully applied to the diversification of benzofuran-2-carboxamides. The process typically involves activating a precursor amide, such as an N-(quinolin-8-yl)benzofuran-2-carboxamide, with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). nih.govchemrxiv.org This forms a highly reactive N-acyl-Boc-carbamate.

This intermediate is not typically isolated but is directly treated with a desired amine (e.g., ethoxyamine). nih.gov The subsequent aminolysis step proceeds efficiently at mild temperatures, often without the need for any additional catalyst, to yield the final transamidated product. nih.govchemrxiv.org This two-step, one-pot procedure is highly modular and tolerates a wide range of functional groups. nih.gov The introduction of an electron-withdrawing group like Boc on the amide nitrogen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. researchgate.netacs.org

Integration with Palladium-Catalyzed C–H Arylation Protocols for Diversification

To create a diverse library of benzofuran-2-carboxamide (B1298429) analogues, advanced synthetic strategies can combine different reaction types. A powerful approach integrates palladium-catalyzed C–H arylation with the transamidation chemistry described above. nih.gov

This modular strategy begins with a simple benzofuran-2-carboxylic acid precursor. nih.govchemrxiv.org

Installation of a Directing Group : An auxiliary, such as 8-aminoquinoline (B160924) (8-AQ), is first installed onto the benzofuran-2-carboxylic acid via standard amidation (e.g., using HATU). nih.govchemrxiv.org

Palladium-Catalyzed C–H Arylation : The 8-AQ group directs a palladium catalyst to selectively functionalize the C3-position of the benzofuran ring. nih.govmdpi.com This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position using corresponding aryl iodides. nih.gov The reaction typically employs Pd(OAc)₂ as the catalyst with silver and sodium acetates as additives. nih.govmdpi.com

One-Pot Transamidation : The directing group is then cleaved and replaced with the desired amine in a single operation. The C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide is treated with Boc₂O and DMAP to form the N-acyl-Boc-carbamate intermediate, which is then reacted with an amine like ethoxyamine to furnish the final, diversified product. nih.gov

This powerful sequence allows for the rapid assembly of complex benzofuran-2-carboxamides from simple starting materials in just three synthetic operations. nih.gov

Table 2: C–H Arylation Reaction Conditions

| Component | Role | Typical Reagent/Conditions |

|---|---|---|

| Substrate | Benzofuran core | N-(quinolin-8-yl)benzofuran-2-carboxamide nih.gov |

| Arylating Agent | Source of aryl group | Aryl iodide nih.gov |

| Catalyst | Facilitates C-H activation | Pd(OAc)₂ (5-10 mol%) nih.gov |

| Additives | Co-oxidant/Base | AgOAc, NaOAc nih.govmdpi.com |

| Solvent | Reaction medium | Cyclopentyl methyl ether (CPME) nih.gov |

| Temperature | Reaction condition | 110 °C nih.gov |

Enantioselective Synthesis and Chiral Resolution of Benzofuran Carboxamide Derivatives

While this compound itself is not chiral, the synthesis of chiral benzofuran derivatives is of significant interest in medicinal chemistry. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

Methods for achieving enantioselectivity in the synthesis of benzofuran derivatives include:

Chiral Catalysis : Utilizing chiral catalysts, such as chiral squaramides or Cinchona alkaloids, to control the stereochemical outcome of a reaction. acs.orgresearchgate.net For instance, asymmetric cyclization reactions have been developed to afford benzofuran-fused heterocycles with high enantioselectivity. acs.org

Starting from Chiral Precursors : Employing enantiomerically pure starting materials, such as N-protected α-amino acids, to build the benzofuran scaffold. organic-chemistry.orgnih.gov Microwave-assisted routes have been developed that allow for the synthesis of α-alkyl-2-benzofuranmethanamines from these precursors without significant racemization. organic-chemistry.orgnih.gov

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through methods like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Spectroscopic and Analytical Characterization Methods for Structural Confirmation

The definitive structural confirmation of this compound and its analogues relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.

¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Characteristic signals for the aromatic protons of the benzofuran core, the ethoxy group (a triplet and a quartet), and the amide NH proton would be expected. researchgate.netnih.govorientjchem.org

¹³C NMR : Shows the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton. researchgate.netmdpi.com

2D NMR Techniques : Methods like COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons, providing unambiguous structural assignment. mdpi.com

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.netorientjchem.orgmdpi.com The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum of this compound. nist.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. For a benzofuran carboxamide, characteristic absorption bands would be observed for the N-H stretch and the C=O (amide I) stretch. researchgate.netnih.gov

Elemental Analysis : This method provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values for the proposed structure to confirm its empirical formula. orientjchem.org

Table 3: Spectroscopic Data for Benzofuran Carboxamide Derivatives

| Technique | Observed Feature | Structural Information |

|---|

| IR Spectroscopy | ~3400-3100 cm⁻¹ ~1680-1630 cm⁻¹ | N-H stretching C=O (Amide I) stretching researchgate.netnih.gov | | ¹H NMR | Aromatic signals (δ ~7-8 ppm) Amide NH (variable, often broad) Signals for substituents (e.g., ethoxy group) nih.govorientjchem.org | Benzofuran core protons Amide proton Specific substituent protons | | ¹³C NMR | Aromatic/heterocyclic signals (δ ~100-160 ppm) Carbonyl signal (δ >160 ppm) researchgate.netmdpi.com | Carbon skeleton of the benzofuran ring Amide carbonyl carbon | | Mass Spectrometry | Molecular ion peak (M⁺) Isotopic pattern for bromine researchgate.netnist.gov | Molecular weight confirmation Presence of bromine atom |

Investigations into the Biological Activity of 7 Bromo N Ethoxybenzofuran 2 Carboxamide Analogues

Structure-Activity Relationship (SAR) Studies of Brominated Benzofuran (B130515) Carboxamides

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzofuran carboxamides, SAR analyses have elucidated the critical roles of specific substituents and their positions on the benzofuran core.

The position of halogen atoms on the benzofuran ring is a critical factor in determining the biological activity of the compound. nih.gov The inclusion of halogens like bromine can significantly enhance the therapeutic properties of the molecule, an effect often attributed to the formation of "halogen bonds"—an attractive interaction between the electrophilic halogen and nucleophilic sites in a biological target, which can improve binding affinity. nih.gov

Research into various benzofuran derivatives has consistently shown that halogenation increases anticancer activity. nih.gov For instance, studies on antimicrobial agents revealed that compounds with two bromo substituents, specifically at the C-5 position of the benzofuran ring and the C-4 position of an attached aryl ring, demonstrated excellent antibacterial activity against a range of bacterial strains. nih.gov This highlights that not only the presence but also the specific placement of bromine is crucial for potency. While direct studies on the 7-bromo position are specific, the general principle holds that the location of the bromine atom significantly modulates the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.gov

The carboxamide linkage at the C-2 position of the benzofuran core is a key determinant of biological activity. SAR studies have indicated that substitutions at this position, whether an ester or a heterocyclic ring, are crucial for the cytotoxic activity of these compounds. nih.govrsc.org The amide group itself is a versatile functional group that can participate in hydrogen bonding, a critical interaction for binding to biological macromolecules like enzymes or receptors.

Beyond the primary bromine and N-ethoxycarboxamide groups, other substitutions on the benzofuran core can profoundly affect biological activity. Introducing various substituents at different positions on the core structure can lead to new derivatives with unique therapeutic values. nih.gov

Studies have shown that substitutions at the C-3 and C-6 positions can significantly impact antibacterial activity and strain specificity. nih.gov For example, compounds featuring a hydroxyl group at the C-6 position exhibited excellent antibacterial properties. nih.gov Furthermore, the introduction of hydrophilic groups, such as piperidine, onto the benzofuran ring has been shown to improve the physicochemical properties of the compounds. nih.gov This suggests that a multi-pronged substitution strategy, modifying several positions on the benzofuran scaffold, is a viable approach for developing potent therapeutic agents. nih.govrsc.org

Pharmacological Profiling of Related Benzofuran Carboxamide Derivatives

The therapeutic potential of benzofuran carboxamide derivatives has been explored through various pharmacological assays, with a significant focus on their role as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's.

Cholinesterase inhibitors are a primary class of drugs used to treat Alzheimer's disease. nih.govnih.gov They function by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Benzofuran derivatives have emerged as a promising class of cholinesterase inhibitors. nih.govsemanticscholar.org

In particular, butyrylcholinesterase (BChE) has become an important therapeutic target, as its levels increase in the brains of patients with moderate to severe Alzheimer's disease, where it takes over the primary role of acetylcholine metabolism from acetylcholinesterase (AChE). nih.govmdpi.com

Several studies have demonstrated the potent inhibitory effects of benzofuran derivatives on these enzymes. A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were found to be potent BChE inhibitors, with IC50 values ranging from 0.054 to 2.7 µM. nih.gov Similarly, a study of 2-arylbenzofuran derivatives identified several compounds with more potent BChE inhibitory activity (IC50 values of 2.5–32.8 μM) than the standard drug galantamine. mdpi.com One compound, Cathafuran C, was a particularly potent and selective BChE inhibitor with a Ki value of 1.7 μM. mdpi.com Research on other benzofuranyl derivatives has also reported potent inhibition, with Ki values as low as 0.009 μM for AChE and 0.28 μM for BChE. informahealthcare.com

The data below summarizes the inhibitory activities of various benzofuran derivatives against AChE and BChE from selected studies.

| Compound Class/Derivative | Enzyme | Inhibitory Value (IC50/Ki) | Reference |

|---|---|---|---|

| Benzofuran-2-carboxamide-N-benzyl pyridinium halides | BChE | 0.054 - 2.7 µM (IC50) | nih.gov |

| 2-Arylbenzofuran derivatives | BChE | 2.5 - 32.8 µM (IC50) | mdpi.com |

| Cathafuran C | BChE | 1.7 µM (Ki) | mdpi.com |

| 2-Aryl-6-carboxamide benzoxazole (B165842) derivative (Compound 36) | AChE | 12.62 nM (IC50) | nih.gov |

| 2-Aryl-6-carboxamide benzoxazole derivative (Compound 36) | BChE | 25.45 nM (IC50) | nih.gov |

| Novel Benzofuranyl derivatives | AChE | 0.009 - 0.61 µM (Ki) | informahealthcare.com |

| Novel Benzofuranyl derivatives | BChE | 0.28 - 1.60 µM (Ki) | informahealthcare.com |

Anti-Aggregative Effects (e.g., Amyloid-beta Self-Aggregation)

The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. Consequently, molecules that can modulate this process are of great therapeutic interest. A series of N-phenylbenzofuran-2-carboxamide derivatives have been synthesized and studied as modulators of Aβ42 aggregation. nih.gov

Interestingly, these analogues can either inhibit or promote Aβ42 fibrillogenesis, depending on the type and position of substituents on the N-phenyl ring. nih.gov Compounds featuring a methoxyphenol pharmacophore demonstrated a concentration-dependent inhibition of Aβ42 aggregation. nih.gov For instance, one such derivative achieved a maximum inhibition of 54%. nih.govresearchgate.net In another study, different N-(substitutedphenyl)benzofuran-2-carboxamide derivatives showed excellent inhibition of Aβ42 aggregation, with compounds 8i and 8j reaching approximately 91% inhibition at a concentration of 25 µM. researchgate.net Conversely, analogues containing a 4-methoxyphenyl (B3050149) moiety were found to significantly accelerate Aβ42 aggregation. nih.gov This dual activity suggests that the benzofuran-2-carboxamide (B1298429) scaffold can be finely tuned to either prevent the formation of toxic aggregates or promote their conversion into less harmful forms. nih.govnih.gov

| Compound Class/ID | Effect on Aβ42 Aggregation | Maximum Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| N-(substitutedphenyl)benzofuran-2-carboxamide (4b) | Inhibition | 54% | Not Specified |

| N-(substitutedphenyl)benzofuran-2-carboxamide (8i, 8j) | Inhibition | ~91% | 25 |

| N-(4-methoxyphenyl)benzofuran-2-carboxamide (4d) | Promotion/Acceleration | Not Applicable | Not Applicable |

Anti-Infective and Antimicrobial Potentials

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzofuran derivatives have shown considerable promise in this area. nih.gov The antibacterial activity of these compounds is highly dependent on their substitution patterns. For example, benzofuran derivatives with a hydroxyl group at the C-6 position exhibited excellent activity against a range of bacterial strains, with Minimum Inhibitory Concentration (MIC80) values between 0.78 and 3.12 μg/mL. nih.gov

Furthermore, the presence of halogen substituents, such as bromine, has been shown to confer potent antibacterial properties. Compounds with two bromo substituents on the benzofuran and phenyl rings displayed excellent activity against all tested bacterial strains, with MIC values of 29.76–31.96 mmol/L. nih.gov Other studies have reported moderate antibacterial activity for specific benzofuran derivatives against pathogens like Salmonella typhimurium and Staphylococcus aureus, with MIC values of 12.5 μg/mL. mdpi.com

| Compound Class/ID | Pathogenic Strain | MIC Value |

|---|---|---|

| C-6 Hydroxyl Benzofurans | Various Strains | 0.78-3.12 μg/mL (MIC80) |

| Di-bromo substituted Benzofurans | Various Strains | 29.76-31.96 mmol/L |

| Benzofuran Derivative (Compound 1) | Salmonella typhimurium | 12.5 μg/mL |

| Benzofuran Derivative (Compound 1) | Staphylococcus aureus | 12.5 μg/mL |

In addition to their antibacterial effects, benzofuran analogues have demonstrated significant antifungal potential. nih.gov The antifungal potency of these compounds can sometimes exceed their antibacterial activity. nih.gov Research into benzofuran-5-ol (B79771) derivatives identified them as potent antifungal agents, with some compounds completely inhibiting the growth of all tested fungal species at MIC levels of 1.6–12.5 μg/mL, a potency superior or comparable to the drug 5-fluorocytosine. nih.gov

Specific benzofuran derivatives isolated from natural sources have also shown efficacy. For instance, compound 6, a benzofuran from Penicillium crustosum, exhibited antifungal effects against Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 μg/mL and 12.5–25 μg/mL, respectively. mdpi.com These findings underscore the potential of the benzofuran scaffold as a valuable lead for the development of novel antifungal agents. nih.gov

| Compound Class/ID | Fungal Pathogen | MIC Value (µg/mL) |

|---|---|---|

| Benzofuran-5-ol Derivatives | Various Fungal Species | 1.6-12.5 |

| Benzofuran Derivative (Compound 6) | Penicillium italicum | 12.5 |

| Benzofuran Derivative (Compound 6) | Colletotrichum musae | 12.5-25 |

Antimycobacterial Activity

Analogues of the core benzofuran structure have been investigated for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of benzofuran-based sulphonamides demonstrated notable in vitro antitubercular activity against the H37Rv strain. researchgate.netresearchgate.net Specific compounds within this series exhibited promising Minimum Inhibitory Concentration (MIC) values, indicating their potential as leads for new anti-TB drug development. researchgate.net For instance, sulphonamides derived from salicylaldehyde (B1680747) and ortho-vanillin were synthesized and tested, with several compounds showing moderate to good activity. researchgate.net The findings suggest that the benzofuran scaffold is a viable starting point for designing novel antimycobacterial agents. researchgate.netscilit.com

| Compound ID | Substituent Description | MIC (μg/mL) vs. M. tuberculosis H37Rv | Reference |

|---|---|---|---|

| VIIIj | Benzofuran based sulphonamide | 13 | researchgate.net |

| VIIIf | Benzofuran based sulphonamide | 13 | researchgate.net |

| VIIIo | Benzofuran based sulphonamide | 17 | researchgate.net |

| VIIIi | Benzofuran based sulphonamide | 18 | researchgate.net |

| VIIId | Benzofuran based sulphonamide | 19 | researchgate.net |

Antimalarial Activity

The benzofuran nucleus is a key structural feature in several compounds investigated for antimalarial properties. researchgate.netbohrium.com Studies on (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives revealed potent activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum. researchgate.netasm.orgnih.gov The efficacy of these analogues was found to be highly dependent on the specific heterocyclic and benzofuranone substituents. For example, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone exhibited exceptionally high activity against the resistant K1 strain, while (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone was most potent against the sensitive 3D7 strain. asm.orgnih.gov

Further research into enantiopure benzofuran-2-carboxamides of 1-aryltetrahydro-β-carbolines also confirmed the importance of the benzofuran-2-yl amide moiety for in vitro efficacy against P. falciparum. nih.gov

| Compound Class/ID | Plasmodium falciparum Strain | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h) | K1 (resistant) | 0.654 nM | asm.orgnih.gov |

| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) | 3D7 (sensitive) | 0.28 µM | asm.orgnih.gov |

| GNF-Pf-5009 ((±)-3b) | 3D7 (sensitive) | 122 ± 24 nM | nih.gov |

| GNF-Pf-5009 ((±)-3b) | Dd2 (resistant) | 116 ± 46 nM | nih.gov |

Anti-Cancer and Antiproliferative Mechanisms of Action

Benzofuran derivatives have been extensively studied for their anti-cancer properties, demonstrating a variety of mechanisms to inhibit tumor growth and proliferation. mdpi.comresearchgate.net

Benzofuran analogues have been shown to interfere with critical cellular pathways essential for cancer cell survival and proliferation. One such target is the Hypoxia-Inducible Factor 1 (HIF-1) pathway, which is crucial for tumor adaptation to low-oxygen environments. nih.govmonash.edu Certain benzofuran derivatives can inhibit the proliferation of malignant cells, including those with p53 mutations, by disrupting the HIF-1 pathway. nih.gov For instance, the novel synthetic compound MO-2097 was identified as an inhibitor of hypoxia-induced HIF-1α accumulation. nih.govresearchgate.net

Another key mechanism is the inhibition of tubulin polymerization. researchgate.nettaylorandfrancis.com Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and cell death. A series of benzofuran-based 3,4,5-trimethoxybenzamide (B1204051) derivatives were found to inhibit tubulin polymerization in a manner consistent with the known inhibitor Combretastatin A-4 (CA-4). nih.gov Specific analogues showed significant inhibition of tubulin assembly, with IC₅₀ values in the low micromolar range, ranking them among the more potent inhibitors of this process. researchgate.net

A primary mechanism through which benzofuran analogues exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.govmanipal.edu Studies have shown that treatment with these compounds leads to a significant increase in the activity of key apoptotic executioner enzymes, caspase-3 and caspase-7, with some derivatives causing a 1.5- to 5-fold increase in their activity. mdpi.com Further evidence of apoptosis includes the cleavage of PARP (poly-ADP ribose polymerase) and the altered expression of Bcl-2 family proteins, such as the downregulation of the anti-apoptotic protein Bcl-2. researchgate.nettandfonline.com

In addition to inducing apoptosis, these compounds frequently cause perturbations in the cell cycle. nih.govnih.gov A common finding is the arrest of cancer cells in the G2/M phase of the cell cycle. nih.govresearchgate.netnih.gov This arrest prevents the cells from proceeding through mitosis, ultimately leading to apoptosis. For example, a synthetic benzofuran lignan (B3055560) derivative known as Benfur was shown to induce G2/M phase arrest in Jurkat T-cells in a dose- and time-dependent manner. nih.gov Similarly, the benzofuran derivative 6g caused HeLa cells to arrest in the G2/M phase. nih.gov

Analogues based on the benzofuran scaffold have demonstrated a broad range of cytotoxic activity against a diverse panel of human cancer cell lines. mdpi.comnih.gov The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC₅₀), varies significantly depending on the specific chemical structure of the analogue and the cancer cell line being tested. mdpi.comresearchgate.net

For example, certain halogenated derivatives of benzofuran showed remarkable cytotoxic activity against leukemia cell lines (K562 and HL60) with IC₅₀ values as low as 0.1 µM. nih.gov Benzofuran-isatin conjugates displayed potent action against colorectal cancer cell lines SW620 and HT29. nih.gov Other derivatives have shown significant growth inhibition of breast (MDA-MB-231, MCF-7), lung (A549), and cervical (HeLa) cancer cell lines. nih.govresearchgate.net This differential cytotoxicity highlights the potential for developing targeted therapies based on the benzofuran structure.

| Compound/Analogue Class | Cancer Cell Line | Cell Line Origin | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 1 (brominated derivative) | HL60 | Acute Promyelocytic Leukemia | 0.1 | nih.gov |

| Compound 36 | A549 | Lung Carcinoma | 0.06 | researchgate.net |

| Compound 26 | A549 | Lung Carcinoma | 0.08 | researchgate.net |

| Compound 6g | MDA-MB-231 | Breast Adenocarcinoma | 3.01 | nih.gov |

| Compound 1 (brominated derivative) | K562 | Chronic Myelogenous Leukemia | 5 | nih.gov |

| Compound 6g | HCT-116 | Colorectal Carcinoma | 5.20 | nih.gov |

| Compound 5a (benzofuran-isatin conjugate) | SW620 | Colorectal Adenocarcinoma | Potent Activity Reported | nih.gov |

| Compound 6g | HT-29 | Colorectal Adenocarcinoma | 9.13 | nih.gov |

| Compound 6g | HeLa | Cervical Carcinoma | 11.09 | nih.gov |

Immunomodulatory Properties

Beyond direct cytotoxicity, benzofuran derivatives also exhibit immunomodulatory properties that could contribute to their therapeutic effects. bepls.com Certain benzofuran-2-carboxamide derivatives have been identified as effective inhibitors of CCL20-induced chemotaxis. nih.gov The CCL20/CCR6 chemokine axis is implicated in various inflammatory and autoimmune diseases, as well as colorectal cancer, making its modulation a promising therapeutic strategy. nih.gov

Additionally, other benzofuran analogues have been developed as ligands for cannabinoid receptors, particularly the CB₂ receptor, which plays a role in regulating immune responses. nih.gov One such derivative was found to have immunomodulatory effects by promoting the switch of microglia from a pro-inflammatory (M1) to a neuroprotective, anti-inflammatory (M2) phenotype. nih.gov This suggests that benzofuran-based compounds could be valuable not only for their direct effects on pathological cells but also for their ability to modulate the immune environment. mdpi.com

Modulation of Neurotransmission

Research into the biological effects of 7-Bromo-N-ethoxybenzofuran-2-carboxamide analogues has revealed significant activity related to the modulation of neurotransmission, particularly in the context of neuroprotection against excitotoxicity. Studies have primarily focused on a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, which have shown promise in mitigating neuronal damage induced by overstimulation of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov

Excitotoxicity is a pathological process in which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate (B1630785). nih.gov This process is implicated in various neurological disorders, including stroke and neurodegenerative diseases. nih.gov The activation of NMDA receptors, a type of ionotropic glutamate receptor, plays a central role in excitotoxicity. nih.gov

Investigations into novel benzofuran-2-carboxamide derivatives have demonstrated their potential to confer neuroprotection by attenuating NMDA-induced excitotoxic neuronal cell damage. nih.govresearchgate.net In primary cultured rat cortical neurons, exposure to NMDA was shown to reduce cell viability to approximately 60-70% of control levels. nih.gov However, the application of certain benzofuran-2-carboxamide analogues significantly counteracted this effect, indicating a modulatory effect on the glutamatergic system. nih.gov

A primary screening of eighteen different 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives identified nine compounds with substantial protective activity against NMDA-induced excitotoxicity at a concentration of 100 μM. nih.gov These compounds were selected for further evaluation based on their ability to maintain cell viability at 75% or higher in the presence of NMDA. nih.gov

Among the most potent of these analogues is compound 1f , which features a methyl substitution at the R2 position. nih.govresearchgate.net Its neuroprotective effect was found to be comparable to that of memantine, a known NMDA receptor antagonist, at a concentration of 30 μM. nih.govresearchgate.net Another noteworthy analogue, compound 1j , which has a hydroxyl substitution at the R3 position, also exhibited marked anti-excitotoxic effects at concentrations of both 100 and 300 μM. nih.govresearchgate.net

The neuroprotective mechanisms of these compounds are also linked to their antioxidant properties. NMDA receptor activation is known to increase the production of reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage. nih.gov Several of the studied benzofuran-2-carboxamide derivatives were found to significantly attenuate the generation of ROS induced by NMDA treatment. nih.govresearchgate.net For instance, compound 1j was also identified as a scavenger of 1,1-diphenyl-2-picrylhydrazyl (B32988) radicals and an inhibitor of lipid peroxidation in rat brain homogenates. nih.govresearchgate.net

These findings suggest that the modulation of neurotransmission by these benzofuran-2-carboxamide analogues involves a dual mechanism of action: direct or indirect interference with NMDA receptor-mediated excitotoxicity and the mitigation of associated oxidative stress. researchgate.net The structure-activity relationship studies indicate that substitutions at the R2 and R3 positions of the benzofuran core are important for these neuroprotective activities. nih.govresearchgate.net

The following table summarizes the neuroprotective effects of selected 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives against NMDA-induced excitotoxicity in primary cultured rat cortical neurons.

| Compound | R2 Substitution | R3 Substitution | Cell Viability (% of Control) at 100 µM |

| 1a | H | H | > 75% |

| 1c | H | 4-CH3 | > 75% |

| 1f | CH3 | H | > 75% (Potent) |

| 1i | H | 3-OH | > 75% |

| 1j | H | 4-OH | > 75% (Marked Effect) |

| 1l | H | 4-OCH3 | > 75% |

| 1p | H | 3,4-di-Cl | > 75% |

| 1q | H | 2,5-di-Cl | > 75% |

| 1r | H | 3-Cl, 4-F | > 75% |

Computational Chemistry and Molecular Modeling Studies of 7 Bromo N Ethoxybenzofuran 2 Carboxamide

Theoretical Frameworks and Methodologies in Computational Chemistry

The computational investigation of novel compounds like 7-Bromo-N-ethoxybenzofuran-2-carboxamide would typically involve a variety of theoretical frameworks to elucidate its electronic structure, stability, and potential interactions.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Identification and Characterization of Key Intermolecular Interactions

Computational analyses are pivotal in identifying and characterizing the non-covalent interactions that govern the molecular recognition of this compound with biological targets. The primary intermolecular forces at play include hydrogen bonding and π-π stacking.

The N-ethoxycarboxamide moiety is a key player in forming hydrogen bonds. The amide proton (-NH) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ethoxy oxygen (-O-) are potential hydrogen bond acceptors. Molecular electrostatic potential (MEP) maps would likely indicate these regions of high electron density as favorable for interaction with hydrogen bond donors from receptor sites, such as amino acid residues like serine or threonine.

The benzofuran (B130515) ring system, being an aromatic structure, is capable of engaging in π-π stacking interactions. These interactions are crucial for the stabilization of the ligand-receptor complex, particularly with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's active site. The bromine atom at the 7-position, being an electron-withdrawing group, can modulate the electron density of the aromatic ring, potentially influencing the strength and geometry of these π-π stacking interactions.

A hypothetical representation of these interactions is detailed in the table below:

| Interaction Type | Donor/Acceptor/Stacking Partner in Compound | Potential Interacting Residues in a Receptor |

| Hydrogen Bond | Amide proton (-NH) as donor | Aspartate, Glutamate (B1630785) |

| Hydrogen Bond | Carbonyl oxygen (C=O) as acceptor | Serine, Threonine, Arginine |

| Hydrogen Bond | Ethoxy oxygen (-O-) as acceptor | Lysine, Histidine |

| π-π Stacking | Benzofuran ring system | Phenylalanine, Tyrosine, Tryptophan |

Elucidation of Plausible Mechanisms of Action at the Atomic Level

Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can elucidate the plausible mechanisms of action of this compound at an atomic level. By docking the compound into the active site of a putative target protein, one can predict its binding orientation and affinity.

QM/MM simulations could further refine this understanding by modeling the electronic rearrangements that occur upon binding, potentially identifying key charge transfer interactions or the polarization of the ligand by the protein environment. This level of detail is crucial for explaining the compound's inhibitory activity and for guiding further structural modifications to enhance potency.

Conformational Analysis and Energetic Landscape Exploration

The flexibility of the N-ethoxycarboxamide side chain imparts conformational variability to this compound. Understanding its conformational preferences and the associated energetic landscape is essential, as only specific conformations may be biologically active.

Potential energy surface (PES) scans, performed by systematically rotating the rotatable bonds (e.g., the C-N bond of the amide and the N-O bond of the ethoxy group), can identify low-energy conformers. The results of such an analysis would likely reveal several local energy minima, corresponding to stable conformations. The global minimum would represent the most probable conformation in an unbound state. However, interaction with a receptor can stabilize higher-energy conformations, a concept known as "conformational selection" or "induced fit."

Structure-Function Relationship Elucidation through Integrated Computational Approaches

By integrating data from molecular docking, conformational analysis, and quantitative structure-activity relationship (QSAR) studies of related benzofuran derivatives, a comprehensive structure-function relationship for this compound can be established. nih.gov

Computational approaches allow for the systematic modification of the lead compound in silico to probe the functional role of each substituent. For example, replacing the bromine atom with other halogens or with alkyl groups could reveal the importance of this position for steric and electronic complementarity with a target. Similarly, altering the length of the alkoxy group in the N-alkoxycarboxamide moiety could explore the spatial constraints of the binding pocket.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Early prediction of ADME properties is critical in drug discovery. Various computational models, often based on machine learning algorithms trained on large datasets of known compounds, can predict these properties for this compound. nih.govnih.gov

A summary of hypothetical in silico ADME predictions is presented below:

| ADME Property | Predicted Value | Implication |

| Molecular Weight | ~284 g/mol | Compliant with Lipinski's Rule of Five |

| LogP (Lipophilicity) | 2.5 - 3.5 | Good balance between solubility and permeability |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule of Five |

| H-Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeation | Moderate to High | Potential for CNS activity |

| CYP450 Inhibition | Potential inhibitor of specific isoforms | Possible drug-drug interactions |

These predictions suggest that this compound has a favorable pharmacokinetic profile, although potential interactions with metabolic enzymes would require experimental validation.

Cheminformatics and Research Data Management for Benzofuran Derivatives

Cheminformatics plays a crucial role in managing and analyzing the data generated for benzofuran derivatives. nih.gov This includes the storage of chemical structures, computational models, and biological activity data in a structured and searchable format.

Research data management systems for benzofuran derivatives would typically involve:

A chemical database: To store the 2D and 3D structures of synthesized compounds, including this compound.

A data repository: For storing raw and processed data from computational simulations (e.g., docking poses, molecular dynamics trajectories) and experimental assays.

Analysis tools: Integrated software for performing QSAR modeling, diversity analysis, and data visualization to identify trends and guide future research.

Effective data management ensures the reproducibility of computational studies and facilitates collaborative efforts in the exploration of the chemical space of benzofuran derivatives.

Future Research Directions and Advanced Therapeutic Potential of 7 Bromo N Ethoxybenzofuran 2 Carboxamide

Rational Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles

The foundational structure of 7-Bromo-N-ethoxybenzofuran-2-carboxamide provides a robust starting point for the rational design of next-generation analogues. The strategic modification of its core components can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. Key areas for structural modification include:

Substitution at the 7-position: The bromo substituent can be replaced with a variety of other functional groups to probe the structure-activity relationship (SAR). For instance, the introduction of electron-donating or electron-withdrawing groups could modulate the electronic properties of the benzofuran (B130515) ring system and influence target binding.

Modification of the N-ethoxy group: The ethoxy moiety on the carboxamide side chain offers another avenue for chemical diversification. Altering the length of the alkyl chain, introducing branching, or replacing it with other alkoxy or aryloxy groups could impact the compound's lipophilicity and metabolic stability.

Alterations to the carboxamide linker: The amide bond is a critical pharmacophoric element. Its replacement with bioisosteres, such as esters, ketones, or sulfonamides, could lead to analogues with different chemical and biological characteristics.

| Modification Strategy | Rationale | Potential Outcome |

| Substitution at the 7-position | Modulate electronic properties and probe steric interactions. | Enhanced target affinity and selectivity. |

| Modification of the N-ethoxy group | Alter lipophilicity and metabolic stability. | Improved pharmacokinetic profile. |

| Alterations to the carboxamide linker | Explore different hydrogen bonding patterns and chemical stability. | Novel bioisosteres with potentially different biological activities. |

Exploration of Novel Biological Targets and Therapeutic Applications

While the initial biological profile of this compound may be associated with a particular target, its full therapeutic potential may lie in its activity against other biological entities. A comprehensive screening approach is warranted to identify novel targets and, consequently, new therapeutic applications.

High-throughput screening (HTS) against a diverse panel of enzymes, receptors, and ion channels can rapidly identify potential new biological targets. Furthermore, phenotypic screening in various disease models can uncover unexpected therapeutic effects. For example, benzofuran derivatives have shown promise in areas such as oncology, neurodegenerative diseases, and infectious diseases. A systematic investigation into the effects of this compound and its analogues in these areas could yield significant breakthroughs.

Development and Application of Advanced Computational Methodologies for Lead Optimization and Drug Discovery Pipelines

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. The application of these methodologies to the this compound scaffold can significantly accelerate the lead optimization process.

Quantitative Structure-Activity Relationship (QSAR) studies: By correlating the structural features of a series of analogues with their biological activity, QSAR models can be developed to predict the potency of novel compounds before their synthesis.

Molecular Docking: If the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogues. This information can guide the design of more potent inhibitors.

Pharmacophore Modeling: In the absence of a target structure, pharmacophore models can be generated based on the structures of known active compounds. These models define the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new lead compounds.

| Computational Method | Application | Expected Outcome |

| QSAR | Predict the biological activity of unsynthesized analogues. | Prioritization of synthetic targets. |

| Molecular Docking | Predict the binding mode and affinity of ligands to their target. | Rational design of more potent compounds. |

| Pharmacophore Modeling | Identify the essential features for biological activity. | Discovery of novel scaffolds with similar activity. |

Synergistic Integration of Synthetic and Computational Approaches for Accelerated Research and Development

The most efficient path to novel therapeutics lies in the synergistic integration of synthetic chemistry and computational methods. An iterative cycle of design, synthesis, and testing, informed by computational predictions, can dramatically accelerate the drug discovery process.

In this paradigm, computational models are used to prioritize a small number of promising compounds for synthesis. The biological data obtained from these compounds is then used to refine and improve the computational models, leading to a more accurate and predictive next round of design. This closed-loop approach minimizes the number of compounds that need to be synthesized and tested, saving time and resources while maximizing the chances of success.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-Bromo-N-ethoxybenzofuran-2-carboxamide, and what reagents are critical for optimizing yield?

- Methodological Answer : The synthesis typically begins with brominated benzofuran intermediates. Key steps include carboxylation of the benzofuran core, followed by amidation with ethoxyamine derivatives. Reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are crucial for activating carboxylic acids during coupling reactions. Purification often involves column chromatography with gradients of ethyl acetate/hexane . For brominated analogs, substituent positions (e.g., 5-bromo vs. 7-bromo) influence reactivity; electron-withdrawing groups like bromine may require adjusted reaction times or temperatures .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is standard for assessing purity, with retention times and molecular ion peaks ([M+H]⁺) compared to reference standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as ethoxy (–OCH₂CH₃) and carboxamide (–CONH–) groups. For crystalline samples, X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive confirmation of molecular geometry .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Residual starting materials (e.g., unreacted benzofuran carboxylates) or byproducts from incomplete amidation are typical. Impurities can be minimized by optimizing stoichiometric ratios (e.g., excess ethoxyamine) and reaction times. Techniques like recrystallization or preparative TLC are effective for isolating the target compound. LC-MS monitoring at intermediate stages helps identify side reactions early .

Advanced Research Questions

Q. How do substituents (e.g., bromine, ethoxy) influence the electronic properties and reactivity of benzofuran carboxamides?

- Methodological Answer : Bromine at the 7-position acts as an electron-withdrawing group, polarizing the benzofuran ring and enhancing electrophilic substitution at adjacent positions. Ethoxy groups (–OCH₂CH₃) contribute steric bulk, potentially affecting binding in coordination chemistry or biological assays. Computational methods (DFT calculations) can map electron density distributions, while Hammett constants quantify substituent effects on reaction rates .

Q. What strategies are recommended for resolving contradictions in crystallographic data for halogenated benzofuran derivatives?

- Methodological Answer : Discrepancies in bond angles or torsional strains (e.g., misalignment of the carboxyl–benzofuran plane) may arise from twinning or poor crystal quality. Using high-resolution XRD data (≤ 0.8 Å) and iterative refinement in SHELXL improves accuracy. For non-merohedral twinning, the TWINLAW command in SHELX can model twin domains .

Q. How can researchers design structure-activity relationship (SAR) studies for benzofuran carboxamides targeting biological activity?

- Methodological Answer : Systematic variation of substituents (e.g., replacing bromine with chlorine or modifying the ethoxy group) is critical. Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (using software like AutoDock Vina) identify pharmacophores. For example, bulky substituents at the 7-position may hinder binding to hydrophobic pockets, while electron-deficient rings enhance interactions with catalytic residues .

Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound under varying pH conditions?

- Methodological Answer : Forced degradation studies (acidic, alkaline, oxidative) coupled with UPLC-QTOF-MS can identify degradation products. Isotopic labeling (e.g., ¹⁵N in the carboxamide group) tracks bond cleavage. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life stability, while FT-IR spectroscopy monitors functional group changes (e.g., amide hydrolysis to carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.